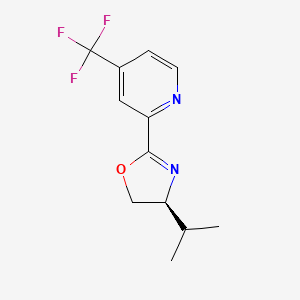

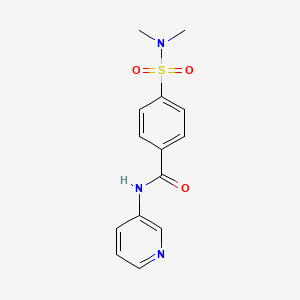

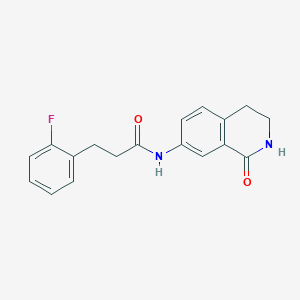

![molecular formula C13H21ClN2O3 B2618544 Tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride CAS No. 2378502-80-6](/img/structure/B2618544.png)

Tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as AEPC or AEPC-HCl and is a white crystalline powder that is soluble in water. AEPC has been found to have a variety of biochemical and physiological effects, making it a promising compound for future research.

Aplicaciones Científicas De Investigación

Use in Electroactive Polymer Research

This compound could be used in the development of tendon driven actuators, which are a significant area of research in electroactive polymers (EAP). EAPs are materials capable of changing size or shape in response to electrical stimuli, making them useful in a variety of applications, including robotics .

Skeletal Editing of Organic Molecules

The compound has been used in the “skeletal editing” of organic molecules by nitrogen atom deletion. This method, developed by Prof. Levin and his team at the University of Chicago, involves the use of an anomeric N-pivaloyloxy-N-alkoxyamide amide as the key reagent .

Synthesis of Ceftolozane

Tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate is an important intermediate in the synthesis of ceftolozane, a new intravenous fifth-generation cephalosporin antibiotic. Ceftolozane has a wide antibacterial spectrum and strong activity against both Gram-positive and Gram-negative bacteria .

Synthesis of Jaspine B

The compound is an intermediate in the synthesis of jaspine B, a natural product isolated from various sponges. Jaspine B has shown cytotoxic activity against several human carcinoma cell lines .

Reactivity with Atmospheric Carbon Dioxide

N-tert-Butyl-1,2-diaminoethane, a related compound, has been shown to react rapidly with atmospheric carbon dioxide to generate the zwitterionic ammonium carbamate salt .

Formation of Hydrogen Bonded Networks

In crystallography, the compound has been observed to form two-dimensional hydrogen bonded networks co-planar to the crystallographic (001) plane .

Propiedades

IUPAC Name |

tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3.ClH/c1-13(2,3)18-12(16)15-10-6-4-5-7-11(10)17-9-8-14;/h4-7H,8-9,14H2,1-3H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALSUVLGHJISHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1OCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

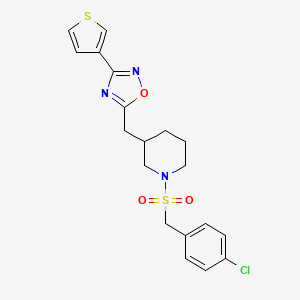

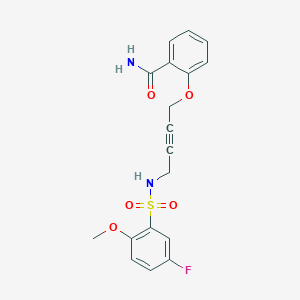

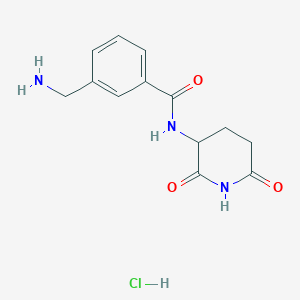

![2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2618472.png)

![N-(4-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B2618475.png)